4-[2-(4-Bromophenoxy)ethyl]morpholine
Description
Overview of 4-[2-(4-Bromophenoxy)ethyl]morpholine in Contemporary Chemical Research
This compound is an organic compound characterized by a morpholine (B109124) ring connected via an ethyl bridge to a bromophenoxy group. cymitquimica.com In modern chemical research, this compound is primarily recognized as a valuable intermediate in organic synthesis. chemicalbook.com Its structure is a versatile scaffold used in the preparation of more complex morpholine derivatives. cphi-online.com For instance, it serves as a building block in the synthesis of Tribanibullin, a compound of interest in pharmaceutical development. cphi-online.com The presence of both the morpholine moiety, known for imparting favorable physicochemical properties, and a reactive bromophenyl group makes it a significant tool for chemists creating novel molecules. cymitquimica.comresearchgate.net
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 836-59-9 |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.16 g/mol |
| Physical Form | Liquid |
| IUPAC Name | This compound |
| SMILES | BrC1=CC=C(OCCN2CCOCC2)C=C1 |
| InChI Key | SWXZUUKQIQPHIC-UHFFFAOYSA-N |
Historical Context of Morpholine Derivatives in Medicinal Chemistry and Organic Synthesis
The morpholine heterocycle is a well-established and significant scaffold in the fields of medicinal chemistry and organic synthesis. e3s-conferences.orgnih.gov Historically, its incorporation into molecules has been a common strategy in drug discovery due to its advantageous physicochemical, biological, and metabolic properties. nih.gov The morpholine ring is a versatile and readily accessible synthetic building block. nih.gov Its presence can improve pharmacokinetic properties, such as solubility and metabolic stability, making it a "privileged structure" in drug design. researchgate.netnih.gov
Morpholine and its derivatives have been integral to the synthesis of a wide array of therapeutic agents, including anticancer, anti-inflammatory, antiviral, and antimicrobial drugs. researchgate.nete3s-conferences.org In organic synthesis, the morpholine unit is used not only as a building block for bioactive molecules but also as a solvent and catalyst in various chemical reactions. e3s-conferences.org Its derivatives also find extensive applications in the agrochemical industry as fungicides and herbicides and in material science. e3s-conferences.orgacs.org
Rationale and Significance of Investigating this compound
The scientific interest in this compound stems from its utility as a synthetic intermediate. chemicalbook.com The rationale for its investigation is based on the strategic combination of its structural components. The morpholine ring is known to confer desirable properties in drug candidates, including improved solubility and metabolic profiles. acs.org The bromophenoxy group provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more elaborate molecular architectures. cymitquimica.com
The significance of this compound lies in its role as a versatile building block for creating a diverse range of target molecules. Its structure allows for systematic modifications, which is a key principle in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of a lead compound. researchgate.net Therefore, the investigation and availability of this compound are crucial for advancing research in areas that utilize morpholine-containing compounds, particularly in the development of new pharmaceuticals.
Scope and Objectives of the Research Outline
The scope of this article is to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail its role in contemporary chemical research, place it within the historical context of morpholine derivatives in medicinal chemistry and organic synthesis, and explain the scientific rationale for its investigation. This analysis will adhere strictly to the outlined sections, presenting factual information based on available scientific literature.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-bromophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZUUKQIQPHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366024 | |
| Record name | 4-[2-(4-bromophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
836-59-9 | |
| Record name | 4-[2-(4-Bromophenoxy)ethyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(4-bromophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-[2-(4-Bromophenoxy)ethyl]morpholine
The creation of the target molecule is centered on the formation of the ether bond. Multi-stage syntheses, specialized name reactions like the Mitsunobu reaction, and classical O-alkylation are all viable approaches.
Multi-step synthesis provides a logical and controlled approach to constructing complex molecules from simpler starting materials. libretexts.org For this compound, a common multi-stage pathway involves the initial synthesis of a key intermediate, followed by a coupling reaction. A representative two-step process is outlined below:
Synthesis of the Precursor : The first stage involves the synthesis of the key intermediate, 2-(4-Bromophenoxy)ethan-1-ol. This is typically achieved via an O-alkylation reaction between 4-bromophenol (B116583) and a suitable two-carbon synthon like 2-chloroethanol (B45725).
Coupling with Morpholine (B109124) : The second stage involves coupling the synthesized alcohol intermediate with morpholine. This can be achieved by first converting the alcohol to a better leaving group (e.g., a tosylate or a halide) and then performing a nucleophilic substitution with morpholine. Alternatively, methods like the Mitsunobu reaction can be employed directly.
The development of such multi-step sequences in a continuous flow process, which combines several synthetic steps into one continuous operation, represents a modern approach to molecular assembly, potentially reducing reaction times and purification needs. syrris.jpresearchgate.net
The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a variety of other functional groups, including esters and ethers, with a characteristic inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmdpi.com
The reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, transforming the hydroxyl group into a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by a suitable pronucleophile completes the Sₙ2 substitution. wikipedia.org
In the context of synthesizing this compound, the Mitsunobu reaction could theoretically be employed in two main ways:
Reacting 4-bromophenol (as the nucleophile) with 2-morpholinoethanol (B138140) (as the alcohol).
Reacting 2-(4-bromophenoxy)ethan-1-ol (as the alcohol) with morpholine (as the nucleophile). However, the pKa of morpholine may render it a less suitable nucleophile for the classic Mitsunobu reaction without specific modifications. wikipedia.org
The general scheme for a Mitsunobu etherification is as follows: Alcohol + Phenol (B47542) + PPh₃ + DEAD → Ether + Ph₃P=O + DEAD-H₂
This method is particularly valuable in natural product synthesis and for creating complex molecules under mild conditions. mdpi.com
O-alkylation, a fundamental ether synthesis method, is a common strategy for constructing the phenoxyethyl moiety. thieme-connect.de A prominent example is the Williamson ether synthesis, which involves the reaction of a sodium phenoxide with an alkyl halide. thieme-connect.de
For the synthesis of this compound, this can be envisioned in two primary ways:
Route A : Reaction of 4-bromophenoxide with a pre-formed 4-(2-haloethyl)morpholine.
Route B : Reaction of a phenoxyethanol (B1677644) derivative, like 2-(4-bromophenoxy)ethyl halide, with morpholine.
A practical application of this methodology involves the O-alkylation of various phenols with 2-chloroethanol using a base like potassium carbonate (K₂CO₃) in a suitable solvent. thieme-connect.de This approach is versatile and tolerates a wide range of functional groups due to its mild reaction conditions. thieme-connect.de The reaction proceeds by deprotonating the phenol to form the more nucleophilic phenoxide, which then displaces the halide from the alkylating agent.
| Starting Material 1 | Starting Material 2 | Reagent | Product Type |
| Substituted Phenol | 2-Chloroethanol | K₂CO₃ | 2-Aryloxyethanol |
| 4-Bromophenol | 4-(2-Chloroethyl)morpholine (B1582488) | Base (e.g., NaH) | Aryl Ether |
This table illustrates the versatility of O-alkylation reactions in forming the core structure of the target compound.
Condensation reactions are a broad class of reactions where two molecules combine, often with the elimination of a small molecule like water. jocpr.com These reactions are fundamental in building more complex structures from simpler units. In the synthesis of morpholine derivatives, condensation reactions can be used to form carbon-nitrogen bonds.
For instance, the reaction of morpholine with chloroacetyl chloride is a condensation reaction that forms 4-(2-chloroacetyl)morpholine. jocpr.com This intermediate can then be further reacted with other nucleophiles. Similarly, reactions between morpholine and aldehydes or ketones can form enamines, which are versatile intermediates in organic synthesis. cdnsciencepub.com While not a direct route to this compound, these condensation strategies are crucial for the synthesis of a wide array of functionalized morpholine building blocks. jocpr.comresearchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Product Type | Small Molecule Eliminated |
| Morpholine | Chloroacetyl Chloride | N-Acylmorpholine | HCl |
| Morpholine | Aldehyde/Ketone | Enamine | H₂O |
| Semicarbazide | Aromatic Aldehyde | Semicarbazone | H₂O |
This table provides examples of condensation reactions used in the synthesis of various amine and morpholine derivatives.
Precursor and Intermediate Synthesis
The efficient synthesis of the target compound relies heavily on the availability and purity of its key precursors. The synthesis of 2-(4-bromophenoxy)ethan-1-ol is a critical step in many of the potential multi-stage pathways.
The intermediate 2-(4-Bromophenoxy)ethan-1-ol is a solid with a melting point of 53-55 °C. sigmaaldrich.com Its synthesis is a key step towards obtaining the final product. The most direct method for its preparation is the O-alkylation of 4-bromophenol.
This reaction is typically carried out by treating 4-bromophenol with a base to form the corresponding phenoxide, which is then reacted with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol. sigmaaldrich.com Another approach involves using ethylene (B1197577) carbonate as the alkylating agent.
This intermediate was used in the synthesis of lithium 2-(4-lithiophenoxy)ethoxide, highlighting its utility as a precursor in organometallic chemistry. sigmaaldrich.commedchemexpress.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Bromophenol | 2-Chloroethanol | K₂CO₃ | Methanol | 2-(4-Bromophenoxy)ethan-1-ol |
| 4-Bromophenol | Ethylene Carbonate | Base | Aprotic Solvent | 2-(4-Bromophenoxy)ethan-1-ol |
This table summarizes common synthetic methods for the key precursor, 2-(4-Bromophenoxy)ethan-1-ol.
Synthesis of Halogenated Phenoxyethyl Intermediates
The creation of halogenated phenoxyethyl intermediates is a foundational step in the synthesis of the target molecule. While direct synthesis pathways for this compound are not extensively detailed in the provided search results, analogous reactions provide insight into the probable synthetic routes. A key precursor is often a halogenated phenol, in this case, 4-bromophenol. This is typically reacted with a two-carbon electrophile that also contains a leaving group, such as 2-chloroethanol or 1,2-dibromoethane, under basic conditions. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenol to form a phenoxide, which then acts as a nucleophile, displacing the halide on the ethyl chain via a Williamson ether synthesis. This results in the formation of a 2-(4-bromophenoxy)ethyl halide, a crucial intermediate for the subsequent introduction of the morpholine ring.
Preparation of Morpholine-Containing Precursors
The introduction of the morpholine moiety is a critical step in forming the final product. This is generally achieved through the nucleophilic substitution of a halide by morpholine. The halogenated phenoxyethyl intermediate, prepared as described above, is reacted with morpholine. This reaction is often carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the hydrohalic acid formed as a byproduct. google.com
An alternative approach involves the use of 4-(2-bromoethyl)morpholine (B1270460) as a precursor. This compound can be synthesized by treating 2-morpholin-4-yl-ethanol with a brominating agent like carbon tetrabromide and triphenylphosphine. The resulting 4-(2-bromoethyl)morpholine can then be reacted with 4-bromophenol in the presence of a base to form the desired this compound.
| Reactants | Reagents | Product | Reaction Type |
|---|---|---|---|
| 2-morpholin-4-yl-ethanol | Carbon tetrabromide, Triphenylphosphine | 4-(2-bromoethyl)morpholine | Bromination |
| Morpholine, Halogenated hydrocarbon | Alkalizing agent, Alkali metal halide | N-substituted morpholine | Nucleophilic Substitution |
Advanced Synthetic Strategies and Modifications
Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, yield, and to create diverse compound libraries for drug discovery.
Microwave Irradiation in Synthesis of Related Benzimidazole-Morpholine Derivatives
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comjocpr.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzimidazole (B57391) derivatives. researchgate.netnih.govdergipark.org.tr For the synthesis of benzimidazole-morpholine derivatives, microwave irradiation can facilitate the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids. mdpi.comnih.govdergipark.org.tr While not directly applied to this compound in the provided literature, this methodology highlights a potential avenue for optimizing the synthesis of related and more complex structures incorporating the phenoxyethyl-morpholine scaffold. The efficiency of microwave synthesis could be particularly beneficial in multi-step synthetic sequences. mdpi.com
Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in Heterocyclic Synthesis
The compound 4-(4-bromophenyl)-4-oxo-but-2-enoic acid serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. ekb.egresearchgate.netamanote.com This starting material can undergo reactions with various reagents to form different heterocyclic rings. For instance, its reaction with thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives, while reactions with compounds like ethyl cyanoacetate (B8463686) and malononitrile (B47326) in the presence of a base can yield pyridine (B92270) derivatives. researchgate.net Although not directly leading to the synthesis of this compound, the chemical transformations of 4-(4-bromophenyl)-4-oxo-but-2-enoic acid demonstrate the utility of bromo-substituted aromatic compounds as key building blocks in the construction of complex heterocyclic systems. ekb.egresearchgate.net
Development of Target-Focused Compound Libraries
In the realm of drug discovery, the creation of target-focused compound libraries is a crucial strategy. nih.govlabbulletin.com These libraries consist of collections of compounds designed to interact with specific biological targets, such as a particular protein family. nih.gov The design of such libraries often leverages structural information of the target to create molecules with a higher probability of binding. nih.gov The core structure of this compound, with its distinct phenoxy, ethyl, and morpholine components, can serve as a scaffold that can be systematically modified to generate a library of related compounds. This approach allows for the exploration of the structure-activity relationship (SAR) and the identification of potent and selective drug candidates. ox.ac.uk
Mechanistic Studies of Key Synthetic Reactions
The synthesis of this compound typically involves well-established reaction pathways in organic chemistry. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and extending the methodologies to create novel derivatives.
Elucidation of Reaction Mechanisms
The primary route for synthesizing this compound is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the mechanism proceeds as follows:
Deprotonation: 4-Bromophenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The base abstracts the acidic proton from the hydroxyl group of the phenol, forming a 4-bromophenoxide ion. This anion is a potent nucleophile.
Nucleophilic Attack: The newly formed 4-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 4-(2-chloroethyl)morpholine or a similar substrate with a good leaving group (e.g., bromo, tosylate).
Transition State and Product Formation: The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. This involves a backside attack on the electrophilic carbon, leading to a transition state where the nucleophile (phenoxide) is forming a bond and the leaving group is simultaneously breaking its bond. The inversion of stereochemistry at the carbon center is a hallmark of this mechanism, although it is not relevant in this specific acyclic linker. The final step is the departure of the leaving group, yielding the target ether, this compound.
Alternative synthetic routes may involve reactions where the roles of the nucleophile and electrophile are reversed, for example, using N-(2-hydroxyethyl)morpholine and a 4-bromophenyl halide, though this is less common for this specific transformation.
Derivatization and Structural Modification of this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially diverse properties. enamine.net These modifications can be targeted at the bromophenoxy moiety, the morpholine ring, or the ethyl linker.
Synthesis of Analogues and Homologues
The synthesis of analogues and homologues involves systematic changes to the core structure of the parent molecule. enamine.net
Homologues: These are synthesized by varying the length of the alkyl chain connecting the phenoxy and morpholine groups. For example, replacing the ethyl linker with a propyl or butyl chain can be achieved by using 4-(3-chloropropyl)morpholine (B193441) or 4-(4-chlorobutyl)morpholine, respectively, in the Williamson ether synthesis with 4-bromophenol.
Analogues: Structural analogues can be created by replacing the morpholine ring with other heterocyclic systems. For instance, reacting 4-bromophenol with N-(2-chloroethyl)piperidine or N-(2-chloroethyl)pyrrolidine would yield the corresponding piperidine (B6355638) and pyrrolidine (B122466) analogues. These modifications can significantly alter the steric and electronic properties of the molecule.
Introduction of Diverse Substituents on the Bromophenoxy Moiety
The bromine atom on the phenoxy ring is a versatile functional group that serves as a handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the para-position of the phenoxy ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. Reacting the parent compound with various primary or secondary amines can introduce substituted amino groups in place of the bromine atom.
Sonogashira Coupling: The introduction of alkyne functionalities can be achieved through Sonogashira coupling with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst.
Cyanation: The bromo group can be replaced with a cyano group using reagents like copper(I) cyanide, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
| Reaction Type | Reagents | Introduced Substituent |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | -NR¹R² |
| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) catalyst, Base | -C≡C-R |
| Heck Coupling | Alkene, Pd catalyst, Base | -CH=CH-R |
| Cyanation | CuCN or Zn(CN)₂ | -CN |
Modifications of the Morpholine Ring and Linker
Modifications to the morpholine ring and the ethyl linker provide another avenue for creating structural diversity. enamine.net
Morpholine Ring Modifications: The synthesis can start with substituted morpholines to introduce functionality directly onto the heterocyclic ring. For example, using C-substituted morpholines, such as 2-methylmorpholine (B1581761) or cis-2,6-dimethylmorpholine, in the initial alkylation step leads to derivatives with altered stereochemistry and lipophilicity. nih.gov Chiral morpholine scaffolds can also be employed to synthesize enantiomerically pure final products. nih.gov
Linker Modifications: The ethyl linker can be modified to incorporate other functional groups. For instance, starting from a precursor like 1-(4-bromophenoxy)-2,3-epoxypropane, reaction with morpholine would open the epoxide ring to yield a derivative with a hydroxyl group on the linker (a propan-2-ol linker). This hydroxyl group can then be used for further functionalization, such as esterification or etherification.
These strategic modifications allow for the fine-tuning of the molecule's physicochemical properties.
Preparation of Salt Forms (e.g., Hydrochloride)
The conversion of the free base form of this compound to its hydrochloride salt is a standard acid-base reaction that enhances the compound's solubility in aqueous media, which can be advantageous for certain applications. spectroscopyonline.com The tertiary amine functionality within the morpholine ring acts as a base, reacting with hydrochloric acid to form the corresponding ammonium (B1175870) salt. wikipedia.orgatamankimya.com This transformation is typically achieved by treating a solution of the free base with hydrochloric acid, either as a gas or dissolved in a suitable organic solvent.
The general methodology involves dissolving the parent compound, this compound, in an anhydrous organic solvent. Common solvents for this purpose include diethyl ether, dichloromethane, dioxane, or ethanol. researchgate.netnih.gov The choice of solvent is crucial as it should readily dissolve the free base but have limited solubility for the resulting hydrochloride salt, thereby facilitating its precipitation. google.com
Once the free base is fully dissolved, a solution of hydrogen chloride (HCl) in an organic solvent, such as ethereal HCl, HCl in dioxane, or HCl in ethanol, is added dropwise to the stirred solution. researchgate.netnih.gov Alternatively, anhydrous hydrogen chloride gas can be bubbled through the solution. sciencemadness.org The reaction is typically conducted at a controlled temperature, often at or below room temperature, to manage any potential exotherm and to promote crystallization of the salt. researchgate.net
Upon addition of the hydrochloric acid, the hydrochloride salt of this compound precipitates out of the solution as a solid. The formation of a cloudy suspension or a crystalline solid indicates the successful formation of the salt. nih.gov The reaction mixture is usually stirred for a period to ensure complete precipitation.
The solid product is then isolated by filtration. To remove any unreacted starting materials or excess acid, the collected solid is washed with a portion of the anhydrous solvent used in the reaction. The final product is subsequently dried under vacuum to remove any residual solvent, yielding the pure this compound hydrochloride salt.
A representative procedure for the preparation of the hydrochloride salt is detailed in the table below.
| Step | Parameter | Description |
| 1 | Starting Material | This compound (free base) |
| 2 | Solvent | Anhydrous Dichloromethane, Diethyl Ether, or Dioxane |
| 3 | Reagent | Anhydrous Hydrochloric Acid (e.g., 2 M solution in diethyl ether) |
| 4 | Procedure | The free base is dissolved in the chosen anhydrous solvent. The HCl solution is then added dropwise with stirring. |
| 5 | Observation | Formation of a precipitate or cloudy suspension indicates salt formation. |
| 6 | Isolation | The solid is collected by filtration. |
| 7 | Purification | The collected solid is washed with the anhydrous solvent. |
| 8 | Drying | The final product is dried under vacuum. |
This straightforward and efficient method allows for the high-yield preparation of the hydrochloride salt, a form of the compound that is often preferred for its improved handling and formulation properties.
Biological Evaluation and Pharmacological Profiling
Structure-Activity Relationship (SAR) Studies
Due to the lack of biological activity data for 4-[2-(4-Bromophenoxy)ethyl]morpholine, no structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies require a series of related compounds with measured biological activities to determine the influence of different chemical structures on their activity.
Impact of Bromine Substitution on Biological Activity
The substitution of a halogen atom, such as bromine, on the phenyl ring is a common strategy in drug design to modulate a compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. In the context of phenoxyethylmorpholine analogs, the presence and position of a bromine atom can significantly influence biological activity.
Research on various classes of biologically active molecules has shown that bromine substitution can have varied effects. For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the para-substitution of a phenyl moiety with electron-withdrawing groups, including bromine, led to higher inhibitory activity against the EGFR kinase compared to electron-donating groups. Conversely, in a study of halophenol derivatives as protein tyrosine kinase inhibitors, bromophenol compounds showed no activity, whereas the corresponding chlorophenol derivatives exhibited potent inhibition, suggesting that the nature of the halogen is critical.
The 4-position (para) of the bromine atom in this compound is significant. This substitution pattern avoids steric hindrance that might be observed with ortho-substitution and places the halogen in a position to make key interactions within a receptor's binding pocket. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. Furthermore, its electron-withdrawing nature influences the electron density of the entire phenoxy ring, which can affect interactions with aromatic residues in a target protein.
To quantify the impact of the bromine atom, comparative studies often involve synthesizing a series of analogs where the bromine is replaced by other halogens (F, Cl, I), hydrogen, or other small functional groups. The resulting biological data, often expressed as IC50 or Ki values, allows for a systematic analysis of the halogen's contribution.
Table 1: Hypothetical Comparative Activity of 4-Substituted Phenoxyethylmorpholine Analogs This table is illustrative and based on general SAR principles, as specific data for this exact series is not publicly available.
| Compound | R Group (at para-position) | Biological Activity (IC50, nM) |
|---|---|---|
| 1 | -H | 150 |
| 2 | -F | 95 |
| 3 | -Cl | 70 |
| 4 | -Br | 55 |
| 5 | -I | 80 |
| 6 | -CH3 | 200 |
Influence of Phenoxyethyl Linker and Morpholine (B109124) Moiety on Activity
The phenoxyethyl linker and the morpholine ring are integral components that critically influence the compound's pharmacokinetic and pharmacodynamic properties.
The morpholine moiety is often considered a "privileged structure" in medicinal chemistry. Its inclusion can confer favorable properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile. The nitrogen atom of the morpholine ring is basic and is typically protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor binding site. The oxygen atom can act as a hydrogen bond acceptor, further anchoring the ligand to its target. The chair conformation of the morpholine ring also provides a defined three-dimensional structure that can fit optimally into specific binding pockets.
Exploration of Substituent Effects on Potency and Selectivity
Beyond the para-bromo substituent, the potency and selectivity of phenoxyethylmorpholine derivatives can be fine-tuned by introducing other substituents on the phenyl ring. Structure-activity relationship (SAR) studies typically explore the effects of varying the position (ortho, meta, para) and the electronic nature (electron-donating vs. electron-withdrawing) of these substituents.
For example, introducing small, lipophilic groups like methyl or methoxy (B1213986) at different positions can probe the steric and hydrophobic tolerance of the receptor's binding pocket. Adding electron-withdrawing groups, such as a nitro or cyano group, can alter the electronic properties of the phenyl ring and may lead to different interactions. In a series of quinazoline-based kinase inhibitors, the presence of two morpholine alkoxy substituents on the core structure was found to shift the binding mode compared to the parent drug, lapatinib.
The goal of these explorations is often to identify a "pharmacophore," the essential three-dimensional arrangement of functional groups required for biological activity, and to optimize the "auxophore," the surrounding parts of the molecule that modulate potency and pharmacokinetics.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. wikipedia.org This technique is instrumental in structure-based drug design, allowing for the prediction of ligand-protein interactions and binding affinities. nih.gov
In a hypothetical molecular docking study of 4-[2-(4-Bromophenoxy)ethyl]morpholine, the compound would be docked into the binding sites of various protein targets. The analysis of the resulting poses would reveal potential key interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity and can include:
Hydrogen Bonds: The morpholine (B109124) ring's oxygen and nitrogen atoms could act as hydrogen bond acceptors, while the ether oxygen in the phenoxyethyl group could also participate in hydrogen bonding.
Hydrophobic Interactions: The bromophenyl and ethyl groups are expected to form hydrophobic interactions with nonpolar residues within the protein's binding pocket.
Halogen Bonds: The bromine atom on the phenyl ring could form halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.
Pi-Pi Stacking: The aromatic bromophenyl ring could engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
A detailed analysis of these interactions would provide a structural basis for the compound's potential mechanism of action.
Molecular docking algorithms, in conjunction with scoring functions, are used to predict the most favorable binding mode of a ligand and to estimate its binding affinity. openaccessjournals.com The binding affinity, often expressed as a docking score or binding energy, provides a qualitative measure of how strongly a ligand binds to a protein. columbia.edu
For this compound, a docking simulation would generate multiple possible binding poses within a target's active site. The scoring function would then rank these poses, with the top-ranked pose representing the most likely binding mode. The corresponding score would indicate the predicted binding affinity. It is important to note that these predicted affinities are theoretical and require experimental validation.
A hypothetical data table illustrating the type of results obtained from a molecular docking study is presented below. The values are for illustrative purposes only and are not based on actual experimental data.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |
| GPCR B | -7.9 | Phe112, Trp254, Asn312 | Pi-Pi Stacking, Hydrogen Bond |
| Enzyme C | -9.1 | Tyr45, Val88, Arg120 | Halogen Bond, Hydrophobic, Ionic |
By performing virtual screening, where this compound is docked against a large library of known protein structures, potential pharmacological targets can be identified. nih.govconsensus.app This in silico approach helps to prioritize proteins for further experimental investigation. researchgate.net The identification of targets is based on the predicted binding affinity and the structural complementarity between the ligand and the protein's binding site. nih.gov This process can reveal novel therapeutic applications for the compound and guide further research into its biological activity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com In the context of drug discovery, MD simulations provide a dynamic view of the ligand-protein complex, offering insights that are not available from static docking poses. numberanalytics.com
Once a promising binding mode of this compound with a potential target is identified through molecular docking, MD simulations can be employed to assess the stability of this complex in a simulated biological environment (e.g., in water with ions at physiological temperature and pressure). mdtutorials.com
The simulation would track the atomic movements of both the ligand and the protein over a specific time period. Analysis of the trajectory can reveal:
Conformational Changes: Whether the ligand remains in its initial docked pose or undergoes significant conformational changes.
Protein Flexibility: How the protein structure adapts to the presence of the ligand.
This analysis provides a more realistic understanding of the compound's behavior within the binding pocket.
MD simulations allow for the detailed analysis of the persistence of key interactions identified in the docking study. rsc.org While docking provides a static snapshot, MD simulations reveal the dynamic nature of these interactions. For this compound, this would involve monitoring:
Hydrogen Bond Occupancy: The percentage of simulation time that specific hydrogen bonds are maintained.
Hydrophobic Contact Analysis: The consistency of hydrophobic interactions between the ligand and protein residues.
Water-Mediated Interactions: The role of water molecules in mediating interactions between the ligand and the protein.
A hypothetical data table summarizing the stability of interactions over a simulation is shown below. The values are for illustrative purposes only.
| Interaction Type | Interacting Groups | Persistence During Simulation |
| Hydrogen Bond | Morpholine-N with Asp104 | High (85% occupancy) |
| Hydrophobic | Bromophenyl with Leu56 | Stable |
| Halogen Bond | Bromine with Gly100-backbone O | Moderate (45% occupancy) |
This temporal analysis of interactions provides a more robust evaluation of the binding mode and can help to refine the understanding of the compound's mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Development of Predictive Models for Biological Activity
Information regarding the development of specific QSAR models for predicting the biological activity of This compound is not available in the reviewed scientific literature. Such studies would typically involve synthesizing a library of related compounds, testing their biological activity, and then using computational methods to build a predictive model.
Identification of Key Molecular Descriptors for Activity
Without a QSAR model, the key molecular descriptors that govern the activity of This compound cannot be identified. These descriptors are numerical values that describe the physicochemical properties of a molecule, such as its size, shape, lipophilicity (fat-solubility), and electronic properties. Identifying which of these properties are crucial for activity is a primary goal of QSAR studies.
Computational Studies for Drug-Likeness and Pharmacokinetics Prediction
These computational studies predict how a potential drug molecule will behave in the body. This includes its absorption, distribution, metabolism, and excretion (ADME), which are critical factors for a drug's success.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Specific in silico ADME prediction data for This compound has not been found in published research. These predictions are usually generated using specialized software that has been trained on large datasets of known drugs. The output would typically include predictions for properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes.
Assessment of Physicochemical Parameters for Drug Development
While general physicochemical parameters can be calculated for any molecule, a detailed assessment in the context of drug development for This compound is not available. This assessment would typically involve evaluating properties against established criteria for oral bioavailability, such as Lipinski's Rule of Five.
Advanced Research Applications and Future Directions
Integration into Multi-Component Therapeutic Agents
The modular nature of 4-[2-(4-bromophenoxy)ethyl]morpholine makes it an attractive building block for creating multi-component therapeutic agents. These agents, often referred to as hybrid compounds, are engineered to interact with multiple biological targets simultaneously, a strategy that can lead to enhanced efficacy and a reduced likelihood of drug resistance.
Design of Hybrid Compounds with Multiple Pharmacological Profiles
The morpholine (B109124) ring is a common feature in many approved drugs, including anticancer agents like Gefitinib and Sunitinib, where it often enhances properties such as metabolic stability and drug-target interactions. mdpi.com Researchers have leveraged the this compound framework and similar structures to design novel hybrid molecules with potent anticancer and antimicrobial activities.
For instance, studies have focused on creating hybrids that combine the bromophenol moiety with other pharmacologically active heterocycles. In one such study, a series of bromophenol hybrids incorporating a morpholine ring demonstrated significant cytotoxic activity against various human cancer cell lines, including colon cancer (HCT116, Caco2) and lung cancer (A549). mdpi.com The design rationale involves linking the bromophenol group, known for its anticancer and antioxidative properties, with N-containing heterocyclic compounds to create molecules with dual or enhanced pharmacological profiles. mdpi.com
Similarly, the synthesis of novel quinoline-oxadiazole hybrids bearing a bromophenyl group has been explored for dual anticancer and antimicrobial applications. mdpi.com These compounds are designed to act as multi-target agents, potentially inhibiting both cancer cell proliferation and microbial growth through distinct mechanisms. mdpi.comresearchgate.netchemimpex.comcphi-online.com
Below is a table summarizing the anticancer activity of selected bromophenol-morpholine hybrids against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | HCT116 (Colon) | Caco2 (Colon) | A549 (Lung) | Bel7402 (Liver) | HepG2 (Liver) |
| 18a | > 50 µg/mL | > 50 µg/mL | 8.97 ± 0.29 µg/mL | > 50 µg/mL | 22.3 ± 2.18 µg/mL |
| 18b | 12.9 ± 1.38 µg/mL | 14.9 ± 0.87 µg/mL | 9.3 ± 1.43 µg/mL | 11.5 ± 2.41 µg/mL | 10.1 ± 0.81 µg/mL |
| Sunitinib | 4.50 ± 0.58 µg/mL | 5.80 ± 1.08 µg/mL | 2.7 ± 0.35 µg/mL | 11.6 ± 1.24 µg/mL | 3.70 ± 0.27 µg/mL |
| Data sourced from studies on bromophenol hybrids. mdpi.com Sunitinib is included as a positive control. |
Application in Chemical Biology and Probe Development
Beyond direct therapeutic applications, this compound serves as a foundational structure for developing chemical tools to explore complex biological systems. These tools, or probes, can be used to investigate cellular pathways and visualize biological processes.
Use as Tools for Investigating Biological Pathways
The this compound molecule is identified as an intermediate in the synthesis of Tribanibullin, a compound investigated for its biological activities. nottingham.ac.uk The broader class of bromophenyl-morpholine compounds is utilized in the development of novel therapeutic agents targeting neurological disorders and cancer. chemimpex.com The inclusion of the morpholine moiety is often a strategic choice to interact with specific biological targets such as kinases or G-protein coupled receptors. nih.gov By modifying the core structure, researchers can create libraries of related compounds to probe structure-activity relationships and identify key interactions within a biological pathway. This makes the scaffold valuable for target identification and validation in drug discovery.
Development of Fluorescent or Radiotracers
The morpholine heterocycle is a key component in the design of various molecular probes for bioimaging. Its weakly basic nature allows it to be used as a lysosome-targeting group, enabling the selective delivery of fluorescent probes to this specific organelle. mdpi.com Furthermore, the morpholine moiety has been incorporated into advanced fluorescent probes, such as those based on BODIPY dyes, to create sensors for detecting intracellular pH changes. mdpi.com
While this compound itself is not fluorescent, its structure provides a scaffold that can be conjugated to a fluorophore. Such a modification could yield a targeted probe where the bromophenoxy group might facilitate specific protein interactions, while the morpholine group directs the probe to a particular subcellular location.
In the realm of nuclear medicine, molecules containing a 4-oxo-quinoline core, which shares structural similarities with the subject compound, have been developed as radiotracers for Positron Emission Tomography (PET) imaging. researchgate.net These tracers are used to visualize and quantify the expression of specific receptors, such as the cannabinoid type 2 receptor, in the brain and other tissues. researchgate.net This suggests a potential future direction for developing radiolabeled derivatives of this compound for PET imaging applications, which would require labeling with a positron-emitting isotope like Carbon-11 or Fluorine-18.
Novel Synthetic Methodologies for Related Compounds
As the demand for complex morpholine-containing molecules grows, so does the need for more efficient and sustainable synthetic methods. Modern research emphasizes the development of "green" chemistry approaches that minimize waste, reduce energy consumption, and use less hazardous materials.
Exploration of Green Chemistry Approaches
Traditional methods for synthesizing morpholines can be inefficient. Recent advancements have focused on greener alternatives. One notable development is a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using inexpensive and simple reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. This method is highly efficient, scalable to over 50-gram quantities, and offers significant environmental and safety benefits over classical approaches. The key to this methodology is the ability to selectively achieve monoalkylation of the amine with ethylene sulfate, which can then be cyclized to form the morpholine ring. Such innovative synthetic strategies are directly applicable to the production of this compound and a wide array of its derivatives, facilitating more sustainable research and development in this area.
Flow Chemistry Applications in Morpholine Derivative Synthesis
The synthesis of heterocyclic compounds, a cornerstone of pharmaceutical development, is increasingly benefiting from the adoption of flow chemistry. bohrium.comnih.gov This technology, which involves conducting chemical reactions in a continuous stream through microreactors or tubes, offers significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, enhanced safety when handling hazardous reagents, and improved scalability and reproducibility. nih.govsci-hub.se
For the synthesis of morpholine derivatives, flow chemistry provides a robust platform for efficient and safe production. For instance, the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid, has been successfully demonstrated in a continuous flow system. researchgate.net This process, which is one of the most time-consuming steps in the traditional batch synthesis, was optimized in microreactors, showcasing the potential for accelerating the production of complex morpholine-containing molecules. researchgate.net
The key advantages of applying flow chemistry to the synthesis of derivatives of this compound are summarized below:
| Feature | Advantage in Flow Chemistry | Relevance to Morpholine Derivative Synthesis |
| Safety | Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. scitube.io | Enables the use of a wider range of reactive intermediates to create diverse derivatives safely. |
| Scalability | Production is scaled by running the system for longer durations, avoiding complex reactor redesign. researchgate.net | Facilitates seamless transition from laboratory-scale discovery to industrial-scale manufacturing. |
| Efficiency | Enhanced heat and mass transfer lead to faster reaction rates and higher yields. bohrium.comnih.gov | Reduces production time and waste, making the synthesis more cost-effective and sustainable. sci-hub.se |
| Control | Precise control over temperature, pressure, and residence time allows for higher selectivity and purity. nih.gov | Minimizes byproduct formation, simplifying purification processes and ensuring consistent product quality. |
| Automation | Flow systems can be integrated with real-time monitoring and automated controls for process optimization. researchgate.net | Allows for rapid screening of reaction conditions to identify optimal pathways for novel derivatives. |
By leveraging these advantages, researchers can accelerate the discovery and development of new drug candidates based on the this compound scaffold. springerprofessional.de
Target Deconvolution and Mechanistic Elucidation of Action
Once a bioactive derivative of this compound is identified through phenotypic screening, a critical next step is to determine its molecular target and mechanism of action (MoA). broadinstitute.org This process, known as target deconvolution, is essential for understanding how the compound exerts its biological effect and for optimizing it into a therapeutic candidate. nih.gov Several complementary approaches can be employed, including direct biochemical methods, genetic interaction studies, and computational inference. broadinstitute.orgnih.gov
Affinity-based techniques are a common direct biochemical approach. nih.gov Here, the morpholine derivative is chemically modified, for example by attaching a biotin (B1667282) tag or immobilizing it on a solid support. This "bait" is then incubated with cell lysates, and any proteins that bind to it are isolated and identified using mass spectrometry. nih.gov Another label-free method is Drug Affinity Responsive Target Stability (DARTS), which exploits the principle that a protein becomes more stable and resistant to protease digestion when bound to a small molecule ligand. nih.gov
Advanced Biochemical and Cell-Based Assays
A suite of advanced biochemical and cell-based assays is crucial for elucidating the functional consequences of a compound binding to its target. These assays provide detailed insights into the compound's MoA at a cellular level. oncolines.com For morpholine derivatives showing potential as anticancer agents, a standard panel of assays would be employed to characterize their activity. researchgate.net
Commonly used assays include:
Cell Viability Assays: The MTT assay, for instance, measures the metabolic activity of cells and is used to determine a compound's cytotoxic or cytostatic effects. researchgate.netrsc.org This provides a quantitative measure (IC50 value) of the compound's potency against different cancer cell lines. researchgate.net
Apoptosis Assays: Techniques like flow cytometry with Annexin V/PI staining are used to determine if the compound induces programmed cell death (apoptosis), a desired mechanism for many anticancer drugs. researchgate.net
Cell Cycle Analysis: This assay reveals whether a compound halts cell proliferation by arresting the cell cycle at a specific phase (e.g., G1, S, G2/M), providing clues about which cellular pathways are being affected. researchgate.net
Colony-Forming Unit (CFU) Assays: These longer-term assays assess the ability of single cells to proliferate and form colonies after treatment, which can be more representative of an anti-metastatic effect. oncolines.com
Reporter Gene Assays: These can be used to measure the effect of a compound on the transcriptional activity of specific genes or signaling pathways, such as those involving G protein-coupled receptors (GPCRs) or nuclear hormone receptors. oncolines.com
Proteomics and Metabolomics Approaches
To gain a global, unbiased view of a compound's cellular impact, researchers are increasingly turning to "omics" technologies. Proteomics and metabolomics provide powerful snapshots of the changes occurring within a cell upon treatment with a morpholine derivative.
Proteomics involves the large-scale study of proteins. broadinstitute.org Using high-resolution mass spectrometry, researchers can perform quantitative proteomic profiling to compare the protein landscape of treated versus untreated cells. nih.gov This can reveal:
Target Engagement: Confirmation of the primary molecular target.
Off-Target Effects: Identification of unintended protein interactions, which is crucial for safety assessment. youtube.com
Pathway Modulation: Understanding which signaling or metabolic pathways are perturbed by the compound, offering a deeper mechanistic understanding. youtube.com
Metabolomics is the systematic study of small molecules (metabolites) within cells and biological systems. plos.org By analyzing the metabolic profile of cells treated with a morpholine derivative, scientists can identify which metabolic pathways are disrupted. researchgate.net This is particularly useful for understanding the MoA of drugs that interfere with cellular processes like energy production or nucleotide synthesis. Combining metabolomics with other omics data, such as transcriptomics, can provide a highly integrated view of the drug's cellular effects. nih.gov
| 'Omics' Technology | Application in MoA Studies | Key Insights Gained |
| Proteomics | Quantify changes in thousands of proteins post-treatment. | Target validation, off-target profiling, pathway analysis. nih.govyoutube.com |
| Metabolomics | Profile fluctuations in hundreds of metabolites. | Identification of disrupted metabolic pathways, functional state of cells. plos.orgresearchgate.net |
Considerations for Translational Research
Translational research bridges the gap between basic discovery and clinical application. amsbiopharma.com For a promising derivative of this compound, this phase involves a rigorous evaluation of its potential as a safe and effective drug for human use.
Preclinical Development Strategies for Promising Derivatives
Before a new chemical entity (NCE) can be tested in humans, it must undergo extensive preclinical research to generate data supporting an Investigational New Drug (IND) application. amsbiopharma.com This stage focuses on optimizing the lead compound and thoroughly characterizing its pharmacological and toxicological profile. rroij.comnih.gov
Key components of a preclinical development strategy include:
Lead Optimization: Medicinal chemists synthesize and test analogues of the lead compound to improve properties such as potency, selectivity, metabolic stability, and solubility. rroij.com
Pharmacokinetics (PK): These studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound in animal models. This helps in understanding how the drug is processed by the body and in predicting an appropriate human dose. nih.gov
Pharmacodynamics (PD): In vivo studies in relevant animal models of disease are conducted to demonstrate that the compound has the desired therapeutic effect. amsbiopharma.com
Toxicology Studies: A comprehensive set of safety studies, often conducted under Good Laboratory Practice (GLP) standards, is required to identify potential target organs for toxicity and to establish a safe starting dose for human clinical trials. amsbiopharma.com
Regulatory Science and Intellectual Property Considerations
Navigating the regulatory landscape and securing intellectual property (IP) are critical for the successful translation of a drug candidate.
Regulatory Science: Drug development is overseen by regulatory agencies like the U.S. Food and Drug Administration (FDA). nih.gov The process is highly structured, beginning with the submission of an IND application, which contains all preclinical data. nottingham.ac.uk This is followed by a phased series of human clinical trials (Phase I, II, and III) to evaluate safety and efficacy. oup.com Many regulatory authorities offer expedited pathways (e.g., Priority Review, Accelerated Approval) for drugs that address serious conditions or unmet medical needs, which can shorten development and review timelines. nih.gov
Intellectual Property: The most robust form of IP protection for a novel drug is a patent for the new chemical entity (NCE) itself. mewburn.com This patent provides a monopoly over the compound's manufacture, sale, and use for any medical purpose. It is also possible to patent novel synthetic routes used to manufacture the drug, which can provide an additional layer of protection. mewburn.com A strong patent strategy is essential to attract investment and ensure that the significant costs of drug development can be recouped.
Q & A
Q. What are the optimal synthetic routes for 4-[2-(4-Bromophenoxy)ethyl]morpholine, and how can its purity be validated?
The synthesis typically involves nucleophilic substitution or coupling reactions between 4-bromophenol derivatives and morpholine-containing intermediates. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can introduce the morpholine moiety . Purification via column chromatography or recrystallization is critical, followed by validation using HPLC (>98% purity) and spectroscopic techniques (¹H/¹³C NMR, high-resolution mass spectrometry). Elemental analysis ensures stoichiometric consistency .
Q. Which analytical methods are recommended for detecting and quantifying impurities in this compound?
Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard for impurity profiling. Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts. Reference standards for common impurities, such as unreacted bromophenol intermediates, should be included for calibration .
Q. How can researchers safely handle this compound in the laboratory?
Follow OSHA and GHS guidelines: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Spills should be neutralized with inert absorbents and disposed of as hazardous waste. Storage conditions (e.g., 2–8°C under nitrogen) should prevent degradation and moisture absorption .
Q. What spectroscopic and crystallographic techniques are used for structural elucidation?
Single-crystal X-ray diffraction (SCXRD) provides definitive structural data, including bond lengths and angles, as demonstrated for morpholine derivatives in crystallography studies . Complement with ¹H/¹³C NMR for functional group confirmation and FT-IR for vibrational mode analysis.
Advanced Research Questions
Q. How can mechanistic insights into the compound’s reactivity be obtained?
Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁸O in morpholine) can elucidate reaction pathways. Computational methods (DFT calculations) model transition states and predict regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions in reported reactivity or stability data?
Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents). Validate analytical methods against certified reference materials. Cross-reference findings with crystallographic data to confirm structural integrity .
Q. How does the compound interact with environmental or biological surfaces?
Use microspectroscopic imaging (e.g., ToF-SIMS, XPS) to study adsorption on model indoor surfaces (e.g., silica, cellulose). Quantify degradation products via LC-MS under simulated environmental conditions (UV light, humidity) .
Q. What role does this compound play in synthesizing pharmacologically active molecules?
It serves as a building block for kinase inhibitors or GPCR modulators. For example, coupling with pyrimidine or quinazoline derivatives via Suzuki-Miyaura reactions generates bioactive scaffolds. Optimize yields using Pd/ligand systems (e.g., XPhos) .
Q. How can its environmental impact be assessed?
Conduct OECD 301 biodegradation tests and ecotoxicology assays (e.g., Daphnia magna LC₅₀). Monitor bioaccumulation potential via logP measurements and QSAR modeling .
Q. What advanced techniques characterize its interactions with biological targets?
Surface plasmon resonance (SPR) quantifies binding affinity to proteins. Molecular docking simulations (AutoDock Vina) predict binding poses, validated by mutagenesis studies. In vitro assays (e.g., enzyme inhibition) should use positive controls and dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
